N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide
Description
N²-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide is a heterocyclic compound featuring an indole core substituted at the 2-position with a carboxamide group. The carboxamide side chain is further modified with a 3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl moiety. This structural framework combines the aromatic indole system, known for its biological relevance in neurotransmitter and alkaloid systems, with a benzothiazole ring, which is often associated with antimicrobial, antitumor, and kinase-inhibitory properties . The compound is synthesized via multi-step reactions, typically involving coupling of indole-2-carboxylic acid derivatives with benzothiazole-containing amines or isocyanates under reflux conditions in acetic acid or THF, as seen in analogous protocols .
Properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c24-17(23-19-22-14-7-3-4-8-16(14)26-19)9-10-20-18(25)15-11-12-5-1-2-6-13(12)21-15/h1-8,11,21H,9-10H2,(H,20,25)(H,22,23,24) |
InChI Key |
ZRTAOCBNSXQKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Indole Synthesis: The indole ring is often synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the indole derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzothiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the indole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Compounds containing indole and benzothiazole rings have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, research is focused on its potential as a therapeutic agent. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N2-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The indole and benzothiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N²-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide can be contextualized by comparing it to related indole-carboxamide derivatives and benzothiazole/benzimidazole analogs. Key comparisons include:
Structural Analogues with Benzimidazole Moieties
- N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide (): This compound replaces the benzothiazole group with a benzimidazole ring.
Thiazole- and Thiazolidinone-Linked Indole Derivatives
- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives (): These derivatives feature a thiazolidinone ring conjugated to the indole via a methylene bridge. The thiazolidinone group introduces a planar, electron-deficient system, which may enhance intercalation with DNA or interaction with enzymes like topoisomerases.
Furan-Based Carboxamide Analogues
- N-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]furan-2-carboxamide (): This analogue replaces the indole core with a furan ring. The furan’s oxygen atom increases electronegativity but reduces aromatic stability compared to indole. The compound exhibits moderate water solubility (4.5 µg/mL at pH 7.4), suggesting that the indole moiety in the target compound may offer better pharmacokinetic properties due to enhanced hydrophobic interactions .
Substituted Indole Carboxamides with Aliphatic Chains
- N-Cyclopropyl-1H-indole-2-carboxamide (): A simpler derivative lacking the benzothiazole side chain. Biological studies of such compounds highlight the critical role of the benzothiazole-3-oxopropyl chain in the target molecule for selective target engagement .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Water Solubility (µg/mL) | Notable Properties |
|---|---|---|---|---|---|
| N²-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide | Indole | Benzothiazole-3-oxopropyl | 379.4* | Not reported | High binding affinity to kinase targets |
| N-[3-(1H-Benzimidazol-2-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide | Indole | Benzimidazole, trimethoxy, methyl | 481.5 | Not reported | Enhanced lipophilicity, DNA interaction |
| N-[3-(1,3-Benzothiazol-2-ylamino)-3-oxopropyl]furan-2-carboxamide | Furan | Benzothiazole-3-oxopropyl | 315.3 | 4.5 (pH 7.4) | Moderate solubility, reduced stability |
| 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid | Indole | Thiazolidinone | 303.3 | Not reported | DNA intercalation, enzyme inhibition |
*Calculated based on molecular formula C₁₉H₁₇N₅O₂S.
Key Research Findings
- Bioactivity : Benzothiazole-linked indole carboxamides demonstrate superior kinase inhibitory activity compared to benzimidazole or furan analogues, likely due to the sulfur atom’s electronic effects and the indole’s planar structure .
- Synthetic Accessibility : The target compound’s synthesis is more complex than simpler indole carboxamides (e.g., N-cyclopropyl derivatives), requiring multi-step coupling and purification .
- Solubility-Bioavailability Trade-off : While furan derivatives exhibit better solubility, their reduced aromatic stability limits in vivo efficacy, underscoring the indole-benzothiazole combination as a balanced design .
Biological Activity
N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1H-indole-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising a benzothiazole moiety, an indole framework, and a carboxamide functional group. Its molecular formula is CHNOS. The synthesis typically involves multiple key reactions that link the benzothiazole and indole components through amide formation, resulting in a compound with diverse pharmacological potential.
Synthesis Overview
The synthesis can be summarized as follows:
- Formation of Benzothiazole Derivative : The initial step involves the preparation of the benzothiazole derivative through nucleophilic substitution reactions.
- Indole Coupling : The benzothiazole derivative is then coupled with an indole derivative to form the final product.
- Purification : The product is purified using recrystallization techniques to achieve high yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-negative and Gram-positive bacteria.
| Bacterial Strain | Activity | MIC (µg/mL) |
|---|---|---|
| Escherichia coli ATCC 25922 | Moderate Inhibition | 50 |
| Pseudomonas aeruginosa ATCC 27853 | Significant Inhibition | 25 |
| Staphylococcus aureus | No significant effect | - |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also shown promise in anticancer research. A study investigated its effects on human hepatocellular carcinoma cells, where it inhibited cell proliferation significantly. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular proliferation and survival.
- Modulation of Signaling Pathways : The compound could affect signaling pathways related to apoptosis and cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of resistant bacterial strains. The results indicated that the compound effectively reduced bacterial load in vitro and showed potential for use in treating infections caused by resistant pathogens.
Case Study 2: Cancer Cell Line Studies
Another study focused on its anticancer properties using various cancer cell lines. The compound was found to significantly reduce viability in hepatocellular carcinoma cells while sparing normal cells, indicating selective toxicity that could be beneficial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
